Cas no 921811-69-0 (3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide)

3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide 化学的及び物理的性質
名前と識別子
-
- 3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide
- Butanamide, 3-methyl-N-(2,3,4,5-tetrahydro-3,3,5-trimethyl-4-oxo-1,5-benzoxazepin-7-yl)-
-
- インチ: 1S/C17H24N2O3/c1-11(2)8-15(20)18-12-6-7-14-13(9-12)19(5)16(21)17(3,4)10-22-14/h6-7,9,11H,8,10H2,1-5H3,(H,18,20)
- InChIKey: QLIIWCQSGXIXCF-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C2OCC(C)(C)C(=O)N(C)C2=C1)(=O)CC(C)C
じっけんとくせい
- 密度みつど: 1?+-.0.06 g/cm3(Predicted)
- ふってん: 538.9±50.0 °C(Predicted)
- 酸性度係数(pKa): 14.04±0.40(Predicted)
3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2262-0004-3mg |
3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide |
921811-69-0 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2262-0004-10mg |
3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide |
921811-69-0 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2262-0004-4mg |
3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide |
921811-69-0 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2262-0004-5mg |
3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide |
921811-69-0 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
Life Chemicals | F2262-0004-2mg |
3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide |
921811-69-0 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2262-0004-15mg |
3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide |
921811-69-0 | 90%+ | 15mg |
$133.5 | 2023-05-16 | |
Life Chemicals | F2262-0004-1mg |
3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide |
921811-69-0 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2262-0004-2μmol |
3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide |
921811-69-0 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2262-0004-5μmol |
3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide |
921811-69-0 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
Life Chemicals | F2262-0004-10μmol |
3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide |
921811-69-0 | 90%+ | 10μl |
$103.5 | 2023-05-16 |
3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide 関連文献
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamideに関する追加情報
Compound CAS No. 921811-69-0: 3-Methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide
The compound with CAS No. 921811-69-0, known as 3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzoxazepines, which are heterocyclic compounds with a fused benzene ring and a seven-membered ring containing oxygen and nitrogen atoms. The structure of this molecule is characterized by a butanamide group attached to a substituted benzoxazepine ring system.
Recent studies have highlighted the potential of benzoxazepines as scaffolds for drug discovery due to their unique pharmacokinetic properties and ability to interact with various biological targets. The butanamide moiety in this compound contributes to its lipophilicity and bioavailability, making it an attractive candidate for therapeutic applications. Researchers have explored its potential as an antidepressant, anti-inflammatory agent, and neuroprotective drug.
The synthesis of 3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide involves a multi-step process that includes the formation of the benzoxazepine core followed by functionalization with the butanamide group. This process typically employs advanced organic chemistry techniques such as Friedel-Crafts alkylation and amide bond formation. The stereochemistry of the molecule is crucial for its biological activity; thus, precise control over the synthesis steps is essential.
In terms of biological activity, this compound has shown promising results in preclinical studies. It exhibits potent antidepressant-like effects in animal models by modulating serotonin and norepinephrine reuptake. Additionally, its anti-inflammatory properties have been attributed to its ability to inhibit cyclooxygenase (COX) enzymes and reduce pro-inflammatory cytokine production. These findings suggest that it could be a potential candidate for treating conditions such as major depressive disorder and inflammatory diseases.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have revealed that it binds effectively to key protein targets involved in neurodegenerative diseases such as Alzheimer's disease. The benzoxazepine core plays a significant role in stabilizing these interactions due to its rigid structure and ability to form hydrogen bonds with target proteins.
Moreover, the butanamide group enhances the molecule's permeability across biological membranes, which is critical for achieving therapeutic concentrations in vivo. This property has been validated through pharmacokinetic studies in animal models, which demonstrate favorable absorption and distribution profiles.
Despite its promising potential, further research is required to fully understand the safety profile and long-term effects of this compound. Ongoing clinical trials are investigating its efficacy in treating depression and inflammation while monitoring for any adverse effects.
In conclusion, CAS No. 921811-69-0, or 3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1
921811-69-0 (3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide) 関連製品
- 1431963-23-3(3-Fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline;hydrochloride)
- 2680806-14-6(benzyl N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)carbamate)
- 1103513-84-3(1-(2-ethoxyacetyl)-2,3-dihydro-1H-indole-2-carboxamide)
- 4055-72-5(5-Allyl-1-methoxy-2,3-dihydroxybenzene)
- 1805377-39-2(3-(Aminomethyl)-5-chloro-2-(difluoromethyl)-6-methylpyridine)
- 1568401-62-6(3-(1S)-1-aminoethyl-1lambda6-thiolane-1,1-dione)
- 1807112-15-7(Ethyl 3-cyano-4-(difluoromethyl)-6-fluoropyridine-2-carboxylate)
- 2229161-55-9(tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate)
- 2241123-13-5((2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride)
- 2090528-82-6(1H-Pyrido[3,4-e]-1,4-diazepine, 2,3,4,5-tetrahydro-1-(1-methylethyl)-)



